

Spectroscopic Analysis of 2-(4-Bromophenyl)-2-methylpropanenitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)-2-methylpropanenitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-(4-Bromophenyl)-2-methylpropanenitrile**, a molecule of interest in synthetic and medicinal chemistry. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a logical workflow for its spectral analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-(4-Bromophenyl)-2-methylpropanenitrile**.

Table 1: ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.52	Doublet	2H	Ar-H
7.45	Doublet	2H	Ar-H
1.73	Singlet	6H	$-\text{C}(\text{CH}_3)_2$

Table 2: ^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment
139.4	Ar-C (quaternary)
132.1	Ar-CH
127.5	Ar-CH
123.1	Ar-C-Br
122.1	$-\text{C}\equiv\text{N}$
35.8	$-\text{C}(\text{CH}_3)_2$
27.8	$-\text{CH}_3$

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
~2235	Medium	$\text{C}\equiv\text{N}$ stretch
~2980	Medium-Strong	C-H stretch (aliphatic)
~3050	Weak	C-H stretch (aromatic)
~1590, 1485	Medium-Strong	$\text{C}=\text{C}$ stretch (aromatic ring)
~1070	Strong	C-Br stretch

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
223/225	~98 / 100	[M] ⁺ (Molecular ion with ⁷⁹ Br/ ⁸¹ Br isotopes)
208/210	~70 / 72	[M - CH ₃] ⁺
182/184	~20 / 22	[M - C ₃ H ₆] ⁺
102	~40	[C ₈ H ₆] ⁺
76	~30	[C ₆ H ₄] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-(4-Bromophenyl)-2-methylpropanenitrile** (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) and transferred to a 5 mm NMR tube.

- **¹H NMR Spectroscopy:** The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Data acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans are typically co-added and Fourier transformed to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
- **¹³C NMR Spectroscopy:** The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence is used. Typical acquisition parameters include a spectral width of 250 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. Several hundred to a few thousand scans are accumulated to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

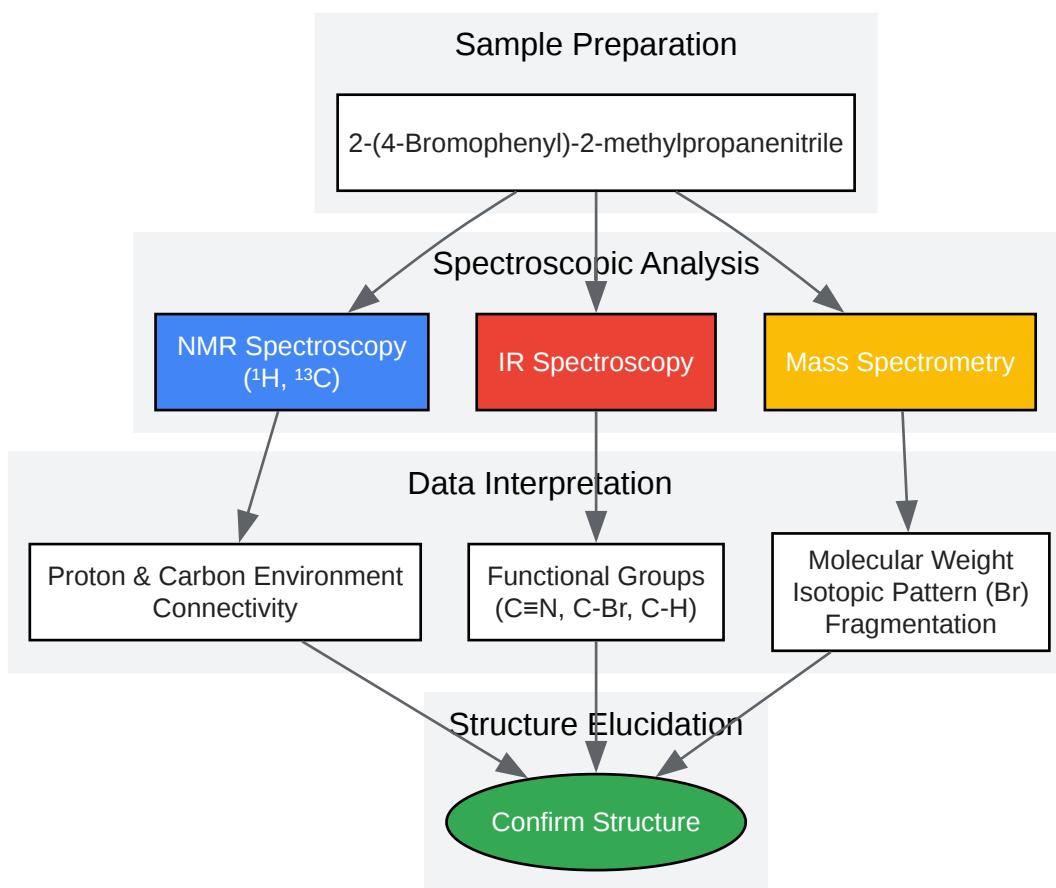
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal. The spectrum is recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . The final spectrum is an average of 32 scans. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or a gas chromatography (GC) inlet. The sample is ionized using a standard electron energy of 70 eV. The mass analyzer is scanned over a mass-to-charge (m/z) range of 50-500 amu.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-(4-Bromophenyl)-2-methylpropanenitrile**.



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Caption: Workflow for the spectroscopic analysis and structure confirmation of the target compound.

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